tert-Butyl propan-2-yl propanedioate
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Overview
Description
tert-Butyl propan-2-yl propanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a propan-2-yl group, and a propanedioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl propan-2-yl propanedioate can be synthesized through esterification reactions. One common method involves the reaction of propanedioic acid with tert-butyl alcohol and propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl propan-2-yl propanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield propanedioic acid, tert-butyl alcohol, and propan-2-ol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Propanedioic acid, tert-butyl alcohol, and propan-2-ol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
tert-Butyl propan-2-yl propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ester functionality.
Medicine: Explored for its potential use in drug delivery systems where ester linkages are cleaved in the body to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins where its ester groups contribute to the material properties.
Mechanism of Action
The mechanism of action of tert-Butyl propan-2-yl propanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohols and acids. This hydrolysis can be targeted to specific tissues or cells, making it useful in drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group but different acid moiety.
Propan-2-yl acetate: Similar ester but with a different alcohol component.
tert-Butyl propanoate: Similar structure but with a simpler acid component.
Uniqueness
tert-Butyl propan-2-yl propanedioate is unique due to the presence of both tert-butyl and propan-2-yl groups, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various applications.
Properties
CAS No. |
55655-77-1 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-propan-2-yl propanedioate |
InChI |
InChI=1S/C10H18O4/c1-7(2)13-8(11)6-9(12)14-10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
CXJXCHUNZLJOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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